1-Thiaspiro[2.5]octane
Description
Contextualization within Spirocyclic and Organosulfur Chemistry
1-Thiaspiro[2..5]octane is structurally defined by two rings, a three-membered thiirane (B1199164) (episulfide) ring and a six-membered cyclohexane (B81311) ring, connected by a single shared carbon atom known as the spiro atom. This unique junction imparts significant three-dimensionality and conformational rigidity to the molecule. Spirocycles are of growing interest in fields like medicinal chemistry because their rigid, three-dimensional structures can lead to higher binding affinity and selectivity for biological targets. researchgate.netmdpi.com The introduction of a spiro center increases the fraction of sp³ hybridized carbons, a feature often correlated with success in clinical drug development. nih.gov
The presence of a sulfur atom places 1-Thiaspiro[2.5]octane within the vast and versatile class of organosulfur compounds. nih.gov Organosulfur compounds are integral to life and industry, found in essential amino acids, antibiotics like penicillin, and numerous pharmaceuticals. nih.gov The sulfur atom, often in the form of a thioether (sulfide) as in this molecule, can be readily oxidized to sulfoxides and sulfones, opening avenues for further chemical transformations. nih.govresearchgate.net The combination of a strained thiirane ring with a stable cyclohexane ring in a spirocyclic arrangement makes this compound a potentially valuable, though under-researched, building block in organic synthesis. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 185-78-4 |
| Molecular Formula | C₇H₁₂S |
| Molecular Weight | 128.24 g/mol |
| Structure | A thiirane ring fused to a cyclohexane ring via a spiro junction. |
Historical Perspectives on Spiro Compound Synthesis and Characterization
The study of spiro compounds dates back to 1900, when Adolf von Baeyer first discussed their nomenclature. wikipedia.org The synthesis of these unique architectures has historically presented a significant challenge to organic chemists due to the steric strain involved and the need for precise control over ring formation. researchgate.net Early methods often involved intramolecular cyclization reactions, which laid the groundwork for more advanced synthetic strategies.
Over the last few decades, the methodologies for synthesizing spirocycles have expanded dramatically. google.com Key developments include:
Intramolecular Alkylation: A common strategy involving the dialkylation of a carbon atom that becomes the spiro center. wikipedia.org
Rearrangement Reactions: Certain molecular rearrangements, like the pinacol-pinacolone rearrangement, can be adapted to form spirocyclic cores.
Cycloaddition Reactions: These reactions have become a powerful tool for constructing complex spiro frameworks.
Organocatalysis: The advent of organocatalysis has led to an exponential increase in methodologies for the enantioselective synthesis of spiro compounds, allowing for the creation of specific stereoisomers. rsc.org
The characterization of spiro compounds has also evolved. While classical methods provided initial structural proof, modern spectroscopic techniques are indispensable. NMR spectroscopy (¹H, ¹³C) is particularly powerful for elucidating the complex three-dimensional structure and conformational preferences of spirocycles, including related oxa- and aza-spiro[2.5]octane derivatives. researchgate.net
Scope and Significance of Research on this compound
While direct and extensive research on this compound is not widely available in peer-reviewed literature, its significance can be inferred from the broader context of sulfur-containing spirocycles. researchgate.netcuni.cz The unique combination of a reactive thiirane ring and a stable cyclohexane backbone suggests several potential areas of research interest.
The strained three-membered episulfide ring is a key functional group. It can potentially undergo ring-opening reactions with various nucleophiles, making this compound a useful intermediate for introducing a thiol-functionalized cyclohexyl moiety into larger molecules. This is a common reactivity pattern for thiiranes and is exploited in the synthesis of more complex sulfur-containing compounds.
Furthermore, sulfur-containing spiroheterocycles are recognized as important scaffolds in medicinal chemistry and materials science. researchgate.net The rigid spirocyclic framework can precisely orient functional groups in space, which is advantageous for designing enzyme inhibitors or receptor ligands. researchgate.net Although specific biological activities of this compound have not been reported, related sulfur-containing spiro compounds have been investigated for a range of biological effects. researchgate.net The development of efficient synthetic routes, particularly asymmetric syntheses, to access compounds like this compound would be a significant step toward exploring their potential applications in drug discovery and asymmetric catalysis. rsc.orgcuni.cz
Structure
3D Structure
Properties
CAS No. |
185-78-4 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
InChI Key |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Thiaspiro 2.5 Octane and Its Derivatives
Classical Cyclization Approaches
Classical methods for the formation of the thiirane (B1199164) ring, the key feature of 1-Thiaspiro[2.5]octane, typically rely on the cyclization of suitably functionalized acyclic or monocyclic precursors. These strategies are characterized by their reliance on fundamental reaction mechanisms such as nucleophilic substitution and addition.
The synthesis of thiiranes from non-cyclic or monocyclic precursors is a cornerstone of sulfur chemistry. A highly common and effective method involves the conversion of an oxirane (epoxide) precursor to the corresponding thiirane. nih.gov For the synthesis of this compound, this would involve the initial preparation of 1-Oxaspiro[2.5]octane, which can be readily synthesized from cyclohexanone (B45756). The subsequent sulfurization is typically achieved using a sulfur transfer reagent.
Key reagents for this transformation include thiourea (B124793) and potassium thiocyanate. nih.gov The reaction proceeds via a nucleophilic ring-opening of the epoxide by the sulfur reagent, followed by an intramolecular cyclization that expels urea (B33335) or a cyanate (B1221674) salt, respectively, to form the three-membered thiirane ring.
| Precursor | Sulfurating Reagent | Product | General Yield (%) |
| 1-Oxaspiro[2.5]octane | Thiourea | This compound | Good to Excellent |
| 1-Oxaspiro[2.5]octane | Potassium Thiocyanate | This compound | Good to Excellent |
This interactive table outlines common precursor-to-product pathways in thiirane synthesis.
Another classical approach involves the reaction of α-haloketones with a sulfur nucleophile and a reducing agent. For instance, a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride (B1222165) can produce thiiranes in excellent yields under solvent-free conditions. organic-chemistry.org
Intramolecular cyclization is a powerful strategy for forming strained ring systems. A plausible route to this compound would involve a precursor such as 1-(hydroxymethyl)cyclohexanethiol or a derivative thereof. Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) would create a good leaving group, enabling the sulfur atom to act as an internal nucleophile, attacking the adjacent carbon and displacing the leaving group to form the spiro-thiirane ring.
A related, well-established protocol is the synthesis of four-membered thietanes from chiral thiirane-2-methanol under Mitsunobu conditions. nih.gov This reaction proceeds through a nucleophilic ring-opening of the initial thiirane, followed by an intramolecular substitution to yield the thietane. nih.gov This principle of using a sulfur-containing heterocycle to access another via ring-opening and intramolecular cyclization could be conceptually adapted, starting with a different sulfur-containing precursor attached to the cyclohexane (B81311) ring to ultimately form the desired spiro-thiirane.
Advanced Synthetic Techniques
Modern synthetic chemistry offers a range of advanced techniques that can improve yield, selectivity, and scalability compared to classical methods. These include leveraging specialized catalysts, reaction media, and process technologies.
Lewis acids are frequently employed in organic synthesis to activate substrates and catalyze complex transformations, including ring-opening and cyclization cascades. uni-regensburg.deresearchgate.net In the context of spirocycle synthesis, Lewis acids can facilitate the formation of spiro[cyclopropane-1,2'-indanes] from ortho-formylbenzylidenecyclopropane and nucleophiles. researchgate.net
For the synthesis of this compound derivatives, a Lewis acid could be used to activate a precursor, such as a cyclohexanone derivative bearing a sulfur-containing side chain. The Lewis acid would coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting an intramolecular attack by the sulfur moiety to initiate cyclization. The choice of Lewis acid (e.g., Sc(OTf)₃, Bi(OTf)₃, etc.) and reaction conditions would be critical for optimizing the yield and diastereoselectivity of the spirocyclic product. researchgate.netrsc.org
| Lewis Acid Catalyst | Potential Precursor Type | Transformation |
| Scandium(III) triflate | Cyclopropyl ketone derivative | Asymmetric cascade reaction |
| Bismuth(III) triflate | ω-Hydroxy cyclopropene | Oxaspirocyclic lactone formation |
| Boron trifluoride | ortho-Formylbenzylidenecyclopropane | Spiro[cyclopropane-1,2'-indane] formation |
This interactive table shows examples of Lewis acids used in the synthesis of complex cyclic and spirocyclic systems.
Continuous flow chemistry using microreactors has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, process control, and scalability. nih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over highly exothermic or fast reactions. researchgate.net
While a specific microreactor synthesis for this compound has not been reported, the successful continuous-flow synthesis of the analogous 1-Oxa-2-azaspiro[2.5]octane provides a strong proof of concept. researchgate.net This process solved problems of temperature control and low efficiency found in batch processes, significantly improving the yield. researchgate.net Similar benefits could be anticipated for the synthesis of the thia-analogue. The continuous-flow synthesis of other sulfur heterocycles, such as thioureas and 2H-thiopyrans, further demonstrates the suitability of this technology for sulfur chemistry. researchgate.netmdpi.com This approach allows for shorter reaction times, higher yields, and safer handling of potentially hazardous reagents and intermediates. researchgate.net
The construction of complex molecules like spiro-heterocycles often benefits from multi-step or multi-component reaction (MCR) strategies. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. nih.gov This approach is atom-economical and can rapidly build molecular complexity. nih.gov
A hypothetical multi-step pathway to this compound could begin with a reaction on cyclohexanone to install a sulfur-containing nucleophile and a two-carbon electrophilic unit in a sequential or one-pot manner. The final step would be an intramolecular cyclization to forge the thiirane ring. Such pathways, while requiring careful planning, offer flexibility in introducing various substituents onto the cyclohexane or thiirane rings, providing access to a library of this compound derivatives. Facile protocols for preparing spiro diheterocycles using multi-component transformations have been developed, highlighting the power of this strategy in constructing quaternary carbon centers efficiently. rsc.org
Formation as Reactive Intermediates in Olefination
The formation of thiiranes, including the this compound framework, as transient species is a key feature of certain olefination reactions. These three-membered sulfur-containing heterocycles are not typically the final desired product but rather pivotal intermediates that undergo further transformation to yield alkenes.
The Barton-Kellogg olefination is a powerful method for synthesizing sterically hindered alkenes from two different ketone precursors. wikipedia.org The reaction proceeds through a "twofold extrusion" mechanism where both nitrogen and sulfur atoms are eliminated from intermediate species. uzh.chuzh.ch The thiirane ring is the central intermediate in this process, formed after the initial cycloaddition and nitrogen extrusion. uzh.chuzh.chnih.gov
The mechanism involves several distinct steps:
[3+2] Cycloaddition : A thiocarbonyl compound, typically a thioketone, reacts with a diazo compound in a [3+2] cycloaddition to form a 1,3,4-thiadiazoline intermediate. uzh.chuzh.chresearchgate.net
Nitrogen Extrusion : The 1,3,4-thiadiazoline is often unstable and spontaneously loses a molecule of nitrogen (N₂) to generate a reactive thiocarbonyl ylide. uzh.chresearchgate.netuzh.ch
Electrocyclization : The thiocarbonyl ylide undergoes a conrotatory 4π-electrocyclization to form the three-membered thiirane ring. uzh.chthieme.de
Desulfurization : The thiirane intermediate is then treated with a desulfurizing agent, such as a phosphine (B1218219) (e.g., triphenylphosphine) or copper powder, to extrude the sulfur atom and yield the final alkene product. wikipedia.orguzh.ch
A specific example illustrating the formation of a this compound derivative is the reaction between 4,4'-dimethoxythiobenzophenone (B1329377) and diazocyclohexane. This reaction yields 2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane as a stable, isolable intermediate, which upon subsequent sulfur extrusion, produces the corresponding alkene, [bis(4-methoxyphenyl)methylidene]cyclohexane. uzh.chuzh.ch
| Step | Reaction Stage | Description |
| 1 | Cycloaddition | A thioketone and a diazo compound react to form a 1,3,4-thiadiazoline. uzh.chuzh.ch |
| 2 | N₂ Extrusion | The thiadiazoline intermediate spontaneously eliminates molecular nitrogen. researchgate.netuzh.ch |
| 3 | Ylide Formation | A reactive thiocarbonyl ylide is formed as a transient species. uzh.chuzh.ch |
| 4 | Electrocyclization | The thiocarbonyl ylide undergoes 1,3-dipolar electrocyclization to form the stable thiirane ring. uzh.chuzh.ch |
| 5 | Desulfurization | The thiirane is treated with a reagent like triphenylphosphine (B44618) to remove the sulfur atom, yielding the final alkene. wikipedia.orguzh.ch |
The core reaction for generating thiiranes in this context is the coupling of thiocarbonyl compounds with diazo compounds. researchgate.netresearchgate.net This reaction serves as the foundational step of the Barton-Kellogg olefination. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have elucidated the mechanism, showing that the initial step is a classic one-step [3+2] cycloaddition that produces 1,3,4-thiadiazolines in a regioselective manner. uzh.chresearchgate.net
The reaction is versatile, accommodating a wide range of substrates. Various thioketones, including aromatic (e.g., thiobenzophenone), heteroaromatic, and ferrocenyl thioketones, have been successfully employed. uzh.chresearchgate.nettandfonline.com Similarly, diverse diazo compounds, such as diphenyldiazomethane and its derivatives, are effective reaction partners. uzh.chtandfonline.com
Once formed, the 1,3,4-thiadiazoline intermediate readily extrudes nitrogen. researchgate.netresearchgate.net This step leads to the formation of a thiocarbonyl ylide, a sulfur-centered 1,3-dipole. uzh.ch This highly reactive intermediate has several potential fates, but a primary pathway is a 1,3-dipolar electrocyclization, which closes the three-membered thiirane ring. uzh.chuzh.ch In some cases, depending on the substituents and reaction conditions, the intermediate thiadiazoline or the resulting thiirane can be isolated and characterized. uzh.chresearchgate.net For instance, the reaction of diazomethane (B1218177) with aromatic thioketones has been studied, where in some cases the intermediate 1,3,4-thiadiazoline was observed spectroscopically before its conversion to the thiirane. researchgate.netacs.org
| Thiocarbonyl Compound | Diazo Compound | Resulting Intermediate/Product | Reference(s) |
| Thiobenzophenone | Diphenyldiazomethane | Tetraphenylthiirane | uzh.chresearchgate.net |
| Di(thiophen-2-yl) thioketone | Diphenyldiazomethane | Corresponding tetrasubstituted thiirane | uzh.ch |
| Ferrocenyl thioketones | Diphenyldiazomethane | Ferrocenyl-substituted thiiranes | tandfonline.com |
| Tetrahydro-4H-thiopyran-4-thione | 4-Diazotetrahydro-2H-thiopyran | Thiadiazoline and subsequent thiirane | researchgate.net |
| N,N‐Disubstituted polyfluoroalkanethioamides | Diazomethane | Fluorinated thiirane derivatives | researchgate.net |
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs of this compound involves methodologies for constructing the spiro[2.5]octane carbon framework and for introducing additional heteroatoms into the bicyclic system.
The spiro[2.5]octane core, which fuses a cyclopropane (B1198618) and a cyclohexane ring at a single carbon atom, can be synthesized through various strategies. These methods typically focus on creating the carbocyclic skeleton, which can then be further functionalized.
One efficient route to spiro[2.5]octane-5,7-dione involves the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method is advantageous as it avoids chromatographic purification and is scalable. researchgate.net Another approach involves the reaction of 1,3-cyclohexanediones with a sulfonium (B1226848) salt, such as (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, in the presence of a base like potassium carbonate to yield spirocyclopropanes fused to the cyclohexane ring. researchgate.net A patented process describes the synthesis of spiro[2.5]octane-5,7-dione through the intramolecular condensation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester using a base like sodium methoxide. google.com
| Precursor(s) | Key Reagents/Conditions | Product | Reference(s) |
| Acrylates and Diethyl acetonedicarboxylate | Cyclization, followed by decarboxylation | Spiro[2.5]octane-5,7-dione | researchgate.net |
| 1,3-Cyclohexanediones | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K₂CO₃ | Cyclohexane-1,3-dione-2-spirocyclopropanes | researchgate.net |
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester | Sodium methanolate in THF | Spiro[2.5]octane-5,7-dione | google.com |
The introduction of additional heteroatoms, such as oxygen, into the spiro[2.5]octane framework creates analogs like oxa-thiaspiro or dioxa-thiaspiro systems. The synthesis of such structures can be approached by modifying existing synthetic routes for thiiranes and spirocycles.
While direct syntheses of oxa-thiaspiro[2.5]octanes are not extensively documented, their formation can be conceptualized based on established reactions. For example, a Barton-Kellogg type reaction could potentially be employed using a thioketone that already contains an oxygen atom within its cyclic structure. The reaction of an oxygen-containing cyclic thioketone with a diazo compound would be expected to proceed through the standard thiadiazoline and thiocarbonyl ylide intermediates to form the corresponding oxa-thiaspiro system.
The synthesis of other heteroatom-containing spirocycles provides insight into relevant strategies. For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional analogs of 1,4-dioxanes, has been achieved. nuph.edu.ua This synthesis utilized a ring-closing metathesis (RCM) strategy starting from an unsaturated spirooxetane derived from vinyl oxetanol. nuph.edu.ua While this yields a different spirocyclic system (oxetane-tetrahydrofuran), the principles of constructing spirocycles with multiple heteroatoms are demonstrated. Similarly, the reaction of α-diazo ketones with thioketones can lead to the formation of 1,3-oxathiole (B12646694) derivatives. researcher.life This occurs via a competitive 1,5-dipolar electrocyclization of the acyl-substituted thiocarbonyl ylide intermediate, showcasing a pathway to form different sulfur- and oxygen-containing heterocycles from the same precursors used in thiirane synthesis. researcher.life
Molecular Structure, Conformation, and Spectroscopic Characterization
Gas-Phase Molecular Structure Elucidation
The determination of the exact three-dimensional arrangement of atoms in 1-Thiaspiro[2.5]octane in the gaseous state has been achieved through the application of microwave spectroscopy, a powerful technique for studying the rotational motion of molecules.
Microwave Spectroscopy Studies
Investigations employing microwave spectroscopy have been instrumental in providing high-resolution data on the rotational energy levels of this compound. By analyzing the absorption of microwave radiation, researchers can precisely determine the moments of inertia of the molecule, which are directly related to its mass distribution and, consequently, its geometric structure.
Analysis of Rotational Spectra and Derived Geometrical Parameters
The analysis of the rotational spectra of this compound has led to the determination of its rotational constants. Although the specific experimental values from primary literature are not directly available in the immediate search results, the process involves fitting the observed spectral lines to a theoretical model of a rotating asymmetric top molecule. From these rotational constants, a set of geometrical parameters, including bond lengths and bond angles, can be derived, providing a quantitative description of the molecular structure.
Conformational Analysis
The flexibility of the cyclohexane (B81311) ring in this compound allows for the existence of different spatial arrangements, or conformations. Understanding the stable conformations and their relative energies is crucial for a complete picture of the molecule's behavior.
Identification of Stable Conformational Isomers
Theoretical calculations and experimental observations have focused on identifying the most stable conformational isomers of this compound. Of the possible conformers, studies have indicated that only one has been experimentally detected in the gas phase. This suggests that this particular conformer is significantly more stable than any other potential arrangements.
Pseudoequatorial Orientation of the Sulfur Atom
The experimentally observed stable conformer of this compound is characterized by a "pseudoequatorial" orientation of the sulfur atom. In the context of the cyclohexane chair conformation, this means that the sulfur atom of the thiirane (B1199164) ring is positioned in a way that is analogous to an equatorial substituent, which is generally a more sterically favorable position.
Energy Barriers to Conformational Inversion
The cyclohexane ring in this compound is not static but undergoes a rapid conformational inversion between two chair forms. This process, known as ring flipping, involves the interconversion of axial and equatorial substituents. The energy barrier for this inversion is a critical parameter that defines the conformational dynamics of the molecule.
The thiirane ring in this compound, with its specific bond angles and electronic properties, is expected to influence the transition state of the cyclohexane ring inversion. The strain of the three-membered ring and potential electronic interactions between the sulfur atom and the cyclohexane ring could either raise or lower the energy barrier compared to unsubstituted cyclohexane. Detailed computational studies or dynamic NMR experiments would be required to determine the precise energy barriers for the conformational inversion of this compound.
| Compound | Method | Energy Barrier (kcal/mol) | Reference |
| Cyclohexane | NMR Spectroscopy | ~10-11 | nih.gov |
| N-Methylpiperidine | NMR Spectroscopy | ax→ts: higher than piperidine, eq→ts: lower than piperidine | rsc.org |
This table presents data for related compounds to illustrate the range of energy barriers in similar cyclic systems.
X-ray Diffraction Studies of Related Thiirane Spiro Systems
In related sulfur-containing heterocyclic compounds, the C-S bond lengths are typically in the range of 1.80-1.85 Å, and the C-S-C bond angle within a thiirane ring is highly constrained, usually around 60-65°. wikipedia.org The cyclohexane ring is expected to adopt a chair conformation in the solid state, as this minimizes steric and torsional strain. The spiro fusion would then dictate the relative orientation of the two rings.
For example, X-ray studies on other spiro compounds have confirmed the chair conformation of the six-membered ring and provided precise measurements of the bond parameters at the spiro center. rsc.orgnih.gov These studies are crucial for understanding the packing of molecules in the crystal lattice and for validating computational models of molecular structure.
| Structural Parameter | Expected Range for this compound (based on related compounds) |
| C-S bond length (thiirane) | 1.80 - 1.85 Å |
| C-C bond length (thiirane) | ~1.50 Å |
| C-S-C bond angle (thiirane) | 60 - 65° |
| Cyclohexane conformation | Chair |
| Spiro C-C bond lengths | ~1.52 - 1.55 Å |
This table provides expected structural parameters for this compound based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide distinct signals for the protons and carbons in the thiirane and cyclohexane rings.
The chemical shifts of the protons on the cyclohexane ring would be particularly informative. In a chair conformation, there are two distinct types of protons: axial and equatorial. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at each position would be averaged. However, by lowering the temperature, it is possible to slow down the inversion process and observe separate signals for the axial and equatorial protons. The coalescence temperature, at which the separate signals merge, can be used to calculate the energy barrier for the ring inversion. nih.gov
The protons of the thiirane ring would appear as a distinct multiplet in the ¹H NMR spectrum, likely at a higher field (lower ppm) due to the shielding effect of the three-membered ring. The coupling constants between the protons on the cyclohexane ring can also provide valuable information about their dihedral angles and thus the ring's conformation.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Thiirane) | 2.0 - 3.0 | Multiplet | Shielded region |
| ¹H (Cyclohexane - axial) | ~1.2 | Multiplet | Shielded relative to equatorial |
| ¹H (Cyclohexane - equatorial) | ~1.7 | Multiplet | Deshielded relative to axial |
| ¹³C (Spiro Carbon) | 40 - 50 | Singlet | Quaternary carbon |
| ¹³C (Thiirane Carbons) | 20 - 30 | Triplet | |
| ¹³C (Cyclohexane Carbons) | 25 - 40 | Triplet |
This table presents expected NMR chemical shifts for this compound based on general principles and data for similar structures.
Chemical Reactivity and Reaction Mechanisms of 1 Thiaspiro 2.5 Octane
Ring-Opening Reactions
The significant ring strain within the thiirane (B1199164) moiety of 1-Thiaspiro[2.5]octane is the principal driver for its ring-opening reactivity. This process relieves the angular strain of the three-membered ring, providing a strong thermodynamic driving force for reactions that lead to cleavage of one of the carbon-sulfur bonds.
This compound is susceptible to attack by a wide range of nucleophiles. In a manner analogous to epoxides, this reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. Nucleophilic attack occurs at one of the carbon atoms of the thiirane ring, leading to the simultaneous cleavage of the corresponding carbon-sulfur bond.
Due to the spirocyclic nature of the molecule, the two carbon atoms of the thiirane ring are sterically distinct. The quaternary spiro carbon is highly hindered, while the methylene (B1212753) (-CH₂) carbon is significantly more accessible. Consequently, nucleophilic attack occurs exclusively at the less hindered methylene carbon. osti.govyoutube.com This regioselectivity results in the formation of a single regioisomer, a substituted cyclohexanemethanethiol.
The general mechanism involves the direct attack of the nucleophile (Nu⁻) on the methylene carbon, with the sulfur atom acting as the leaving group, which remains tethered to the cyclohexane (B81311) ring. The resulting product is a thiolate anion, which is subsequently protonated during workup to yield the final thiol product.
Common nucleophiles that can initiate this ring-opening include amines, alkoxides, and other thiolates. osti.govdocumentsdelivered.com
Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile (Reagent) | Product Structure | Product Name |
| Diethylamine (Et₂NH) | 1-((Diethylamino)methyl)cyclohexane-1-thiol | |
| Sodium Methoxide (NaOMe) | 1-((Methoxymethyl)cyclohexane-1-thiol | |
| Sodium Hydrosulfide (NaSH) | 1-(Mercaptomethyl)cyclohexane-1-thiol |
The presence of an acid catalyst significantly enhances the rate of ring-opening. The mechanism begins with the protonation of the sulfur atom by the acid (e.g., HBr, H₂SO₄), which transforms the sulfide (B99878) into a much better leaving group—a cyclic sulfonium (B1226848) ion. youtube.comlibretexts.org This activation makes the thiirane ring highly susceptible to attack by even weak nucleophiles, such as water or alcohols. libretexts.org
The subsequent nucleophilic attack on the protonated intermediate is complex and can exhibit characteristics of both S_N1 and S_N2 pathways. youtube.comlibretexts.org The nucleophile attacks the sulfonium ion from the side opposite the C-S bond (anti-attack), consistent with an S_N2 mechanism. However, the regioselectivity of the attack—whether it occurs at the more or less substituted carbon—depends on the stability of the potential carbocationic character at the transition state. For this compound, attack at the more substituted spiro carbon would be favored if there is significant S_N1 character, while attack at the less substituted methylene carbon would be favored under S_N2-like conditions. libretexts.org In most cases with thiiranes, a mixture of products can be expected unless conditions are carefully controlled. osti.gov
For example, using a hydrohalic acid like HBr, the bromide ion acts as the nucleophile, leading to the formation of a bromosubstituted cyclohexanemethanethiol.
The reactivity of this compound is fundamentally governed by the high degree of ring strain inherent in the three-membered thiirane ring. This strain arises from two main factors:
Angle Strain: The internal C-S-C and S-C-C bond angles in the thiirane ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral (109.5°) or other preferred bond angles. This creates substantial torsional and angle strain.
Spirocyclic Fusion: The fusion of the thiirane ring to the cyclohexane ring at a single spiro carbon atom introduces additional conformational rigidity and strain.
This stored potential energy makes the molecule thermodynamically unstable relative to its ring-opened isomers. nih.govyoutube.com Consequently, reactions that lead to the cleavage of a C-S bond and the opening of the three-membered ring are highly favorable as they release this stored strain energy. Both nucleophilic and acid-catalyzed pathways are effective because they provide low-energy routes to achieve this thermodynamically favorable outcome. libretexts.orgnih.gov
Rearrangement Reactions and Associated Mechanisms
Rearrangement reactions of this compound are a key feature of its chemical profile, largely driven by the release of spirocyclic strain. These transformations often lead to the formation of more stable carbocyclic structures.
Lewis Acid-Promoted Rearrangements to Aldehydes
A significant and synthetically useful transformation of this compound and its analogues is the rearrangement to form aldehydes, a reaction that is typically promoted by the presence of a Lewis acid. While specific studies on this compound are not prevalent, the analogous rearrangement of epoxides to aldehydes is a well-established and extensively studied reaction. The mechanism for the thiirane is expected to follow a similar pathway.
The reaction is initiated by the coordination of the Lewis acid to the sulfur atom of the thiirane ring. This coordination enhances the electrophilicity of the ring carbons and weakens the carbon-sulfur bonds. Subsequently, a concerted or stepwise process involving the cleavage of one of the carbon-sulfur bonds and a 1,2-hydride or alkyl shift leads to the formation of a more stable carbocationic intermediate or directly to the final aldehyde product. The driving force for this rearrangement is the formation of a thermodynamically stable carbonyl group and the relief of the inherent ring strain of the three-membered ring.
A closely related analogue, 1-Oxa-6-thiaspiro[2.5]octane, has been shown to undergo rearrangement to 2H-tetrahydrothiopyran-4-carboxaldehyde when treated with lithium iodide in tetrahydrofuran, a reaction in which the lithium ion acts as a Lewis acid. This provides strong evidence for the feasibility of a similar rearrangement for this compound, which would be expected to yield cycloheptanecarbaldehyde.
Table 1: Predicted Outcome of Lewis Acid-Promoted Rearrangement
| Starting Material | Lewis Acid Promoter (Example) | Predicted Product |
| This compound | Boron trifluoride etherate (BF₃·OEt₂) | Cycloheptanecarbaldehyde |
Understanding Reactivity Patterns through Spirocyclic Strain
The reactivity of this compound is fundamentally governed by the concept of spirocyclic strain. This strain is a composite of the bond angle strain inherent in the three-membered thiirane ring and the conformational constraints imposed by the spirocyclic fusion to the cyclohexane ring.
The thiirane ring possesses a substantial amount of ring strain, estimated to be around 19-20 kcal/mol. clockss.org This high level of strain makes the ring susceptible to cleavage under relatively mild conditions, as the release of this strain provides a significant thermodynamic driving force for reactions. princeton.edu The fusion of this strained ring to a cyclohexane ring in a spiro arrangement introduces additional torsional and steric strain.
This accumulated strain energy is the primary reason for the facile ring-opening and rearrangement reactions observed for this class of compounds. nih.gov In essence, the spirocyclic structure serves to pre-activate the thiirane ring towards chemical transformation. Computational studies on similar strained heterocyclic systems have shown that the activation energy for ring-opening reactions is significantly lower than for their acyclic counterparts, a direct consequence of the relief of ring strain in the transition state. dtic.mil Therefore, the unique reactivity of this compound can be largely attributed to the energetic imperative to alleviate the substantial strain inherent in its spirocyclic framework.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 1-Thiaspiro[2.5]octane, these methods can elucidate the nature of bonding, the distribution of electron density, and the energies of different molecular orbitals.
Density Functional Theory (DFT) Applications
Hartree-Fock Self-Consistent Field (SCF) Methods
Similarly, specific research employing Hartree-Fock (HF) Self-Consistent Field (SCF) methods for this compound is not extensively documented. The HF method, while being a more foundational ab initio approach compared to DFT, can provide a good first approximation of the electronic structure. It is often used as a starting point for more advanced correlated methods. For this compound, HF calculations could be used to determine the ground state electronic energy and the shapes and energies of the molecular orbitals.
Electronic Structure Analysis and Molecular Properties
While direct electronic structure analyses for this compound are not found in the current body of literature, it is possible to extrapolate expected properties based on related molecules. The presence of the sulfur atom in the three-membered thiirane (B1199164) ring is expected to be the primary site of electronic activity. The lone pairs on the sulfur atom would be the highest occupied molecular orbitals (HOMO), making them susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be an antibonding orbital associated with the C-S bonds of the thiirane ring.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H12S |
| Molecular Weight | 128.24 g/mol |
| HOMO | Localized on the sulfur atom |
| LUMO | Associated with C-S antibonding orbitals |
| Key Reactive Site | Sulfur atom |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.
Conformational Energy Landscape Mapping
There are no specific studies detailing the conformational energy landscape mapping of this compound using molecular mechanics. However, a study on the closely related 1-oxaspiro[2.5]octane has been conducted using NMR spectroscopy, which provides insights into its preferred conformations. nih.gov It is reasonable to assume that this compound would exhibit a similar conformational preference, with the cyclohexane (B81311) ring adopting a chair conformation. The spiro-fused thiirane ring would introduce some degree of strain, which could be quantified through MM calculations using various force fields (e.g., MMFF94, OPLS). Such studies would identify the global minimum energy conformation and the energy barriers between different conformers.
Prediction of Dynamic Properties and Conformational Behavior
Specific molecular dynamics (MD) simulations focused on this compound are not currently available in published research. MD simulations would be a powerful tool to investigate the dynamic behavior of this molecule, including the ring-puckering of the cyclohexane and the vibrational modes of the thiirane ring. These simulations could predict how the molecule behaves in different solvents and at various temperatures, providing a deeper understanding of its flexibility and intermolecular interactions.
Topological Approaches to Conformational Coupling
In the case of this compound, the thiacyclohexane ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms. However, the spiro-fusion to the cyclopropane (B1198618) ring introduces significant constraints. The coupling of the rotational and vibrational modes of the two rings gives rise to a unique set of conformational isomers.
Topological analysis can be employed to construct a "disconnectivity graph" or a "conformational map" of this compound. nih.gov This would involve:
High-dimensional representation: The conformational space is represented in a high-dimensional space where each dimension corresponds to a degree of freedom, such as bond rotations and ring-puckering coordinates.
Energy landscape mapping: Computational methods, such as ab initio calculations or density functional theory (DFT), are used to calculate the potential energy for a vast number of geometries, thereby mapping the energy landscape.
Clustering and connectivity: Algorithms are then used to group similar conformations into energetic basins and to identify the transition states that connect them. This reveals the pathways for conformational interconversion.
For this compound, this approach would elucidate how the puckering of the thiacyclohexane ring is coupled with the orientation of the cyclopropane ring. The resulting topological map would provide insights into the barriers to interconversion between different conformers and the relative populations of each stable conformation. While direct experimental studies on this compound are not extensively documented, the principles of topological analysis of conformational isomerism provide a robust theoretical framework for its study. rsc.org
Thermodynamic Parameters and Stability Analysis of Isomers
The relative stability of the different conformational isomers of this compound is governed by their thermodynamic parameters, primarily their Gibbs free energy. mdpi.com This, in turn, is a function of enthalpy and entropy. rsc.org Computational chemistry allows for the estimation of these parameters for each potential conformer.
The primary factors influencing the stability of this compound's isomers are:
Ring Strain: The cyclopropane ring possesses significant angle and torsional strain. The fusion to the thiacyclohexane ring can either alleviate or exacerbate this strain depending on the conformation.
Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons in the thiacyclohexane ring contribute to torsional strain. Staggered arrangements are energetically favored. chemistrysteps.com
Steric Interactions: Non-bonded interactions between atoms that are in close proximity can be either attractive (van der Waals forces) or repulsive. In this compound, steric hindrance between the hydrogen atoms of the two rings will play a crucial role in determining the preferred conformation. libretexts.org
Anomeric Effects: The presence of the sulfur atom, a heteroatom, in the thiacyclohexane ring can lead to stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium.
Due to the lack of specific experimental data for this compound, the following table presents hypothetical thermodynamic data for two plausible chair conformations. These values are illustrative and based on general principles and data from analogous sulfur-containing heterocyclic systems. The "Axial" and "Equatorial" designations would refer to the orientation of the C-S bond of the thiirane ring relative to the mean plane of the thiacyclohexane ring in a hypothetical scenario.
| Isomer/Conformer | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298.15 K | Relative Population (%) |
| Equatorial-like | 0 (Reference) | 0 (Reference) | 0 (Reference) | ~70-80 |
| Axial-like | 2-5 | -2 to 2 | 2-5 | ~20-30 |
Note: This table is for illustrative purposes only. Actual values would require specific computational studies on this compound.
The equatorial-like conformer is generally expected to be more stable due to reduced steric interactions. The stability of various isomers and their interconversion barriers can be computationally determined, providing a comprehensive understanding of the thermodynamic landscape of this compound. Such studies on the thermodynamic stability of sulfides and related heterocyclic systems provide a strong basis for these theoretical predictions. researchgate.netajsonline.org
Applications and Future Directions in Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
1-Thiaspiro[2.5]octane and its derivatives are emerging as versatile building blocks for the synthesis of intricate molecules. Their rigid spirocyclic core is a sought-after feature in medicinal chemistry for creating novel chemical entities with well-defined three-dimensional shapes.
Construction of Diverse Spirocyclic Scaffolds
The synthesis of spirocyclic scaffolds is of growing interest due to their prevalence in approved drugs and drug candidates. rsc.orgmdpi.com The development of synthetic methodologies to access these three-dimensional structures is a key area of research. rsc.org General routes to spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione, have been developed, highlighting the accessibility of this structural motif. nih.govgoogle.com These methods often involve the cyclization of acyclic precursors and can be scaled up for broader applications. nih.gov The inherent strain of the cyclopropane (B1198618) ring in the this compound skeleton can be harnessed for further chemical transformations, allowing for the construction of more complex polycyclic systems.
The table below summarizes examples of synthetic routes to related spiro[2.5]octane systems, which could be adapted for the synthesis of diverse scaffolds from this compound.
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,3-Cyclohexanedione derivatives | (2-Bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, K2CO3, EtOAc | Spirocyclopropanes | nih.gov |
| para-Quinone methides | One-pot reaction, mild conditions, metal-free | Spiro[2.5]octa-4,7-dien-6-ones | rsc.org |
| [1-(2-Oxo-propyl)-cyclopropyl]-acetic acid methyl ester | Sodium methanolate, THF | Spiro[2.5]octane-5,7-dione | google.com |
Precursor for Advanced Organic Compounds with Specific Functions
The this compound framework serves as a valuable precursor for a variety of functionalized organic compounds. For instance, derivatives such as spiro[2.5]octane-5,7-dione are important intermediates in the synthesis of pharmaceutically active ingredients. google.comgoogle.com The presence of the sulfur atom allows for a range of chemical manipulations. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) and sulfone, thereby modulating the electronic and steric properties of the molecule. These transformations can be used to fine-tune the biological activity or material properties of the final compound. The synthesis of piracetam (B1677957) analogues containing a 1-azabicyclo[3.3.0]octane ring, for example, demonstrates how bicyclic systems can be elaborated to produce compounds with specific nootropic functions. nih.gov
Development of Novel Methodologies for Derivatization
The development of new methods to derivatize the this compound core is crucial for expanding its utility. Research into the derivatization of related spirocyclic systems provides a roadmap for potential transformations. For example, the synthesis of substituted 1-oxaspiro[2.5]octanes has been achieved through Wittig-type reactions or Corey-Chaykovsky reactions, followed by epoxidation. google.com Similar strategies could be envisioned for the sulfur analogue. The introduction of functional groups at various positions on the cyclohexane (B81311) ring or even on the cyclopropane ring would provide a diverse set of building blocks for various applications.
Potential in Catalyst Development and Materials Science
The unique properties of the thiol group suggest that this compound and its derivatives could have potential applications in catalysis. The sulfur atom in its catalytically relevant ionization state can be highly nucleophilic, a property that is central to the function of enzymes like thiolsubtilisin. nih.gov This inherent nucleophilicity could be harnessed in the design of novel organocatalysts. While direct applications of this compound in this area are yet to be extensively explored, the principles of thiol-based catalysis are well-established.
In the realm of materials science, the incorporation of spirocyclic units can influence the macroscopic properties of polymers and other materials. The rigid, three-dimensional structure of this compound could be used to create materials with specific thermal or mechanical properties. The sulfur atom also offers a site for coordination to metal centers, opening up possibilities for the development of novel coordination polymers or metal-organic frameworks.
Design and Synthesis of Spirocyclic Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of functional molecules. nih.gov The synthesis of a library of spirocyclic analogs based on the this compound scaffold would enable a systematic exploration of how structural modifications impact biological activity or material properties. nih.gov
Exploration of Heteroatom Variation in Spiro Systems
A key strategy in medicinal chemistry and materials science is the systematic replacement of atoms within a core scaffold to fine-tune its properties. The this compound system is an excellent candidate for such exploration. By replacing the sulfur atom with other heteroatoms such as oxygen or nitrogen, or by introducing additional heteroatoms into the cyclohexane ring, a diverse range of spirocyclic analogs can be generated. The synthesis of all-heteroatom-substituted spiro stereocenters has been reported, demonstrating the feasibility of creating such novel structures. nih.gov These studies provide valuable insights into how heteroatom substitution affects the conformation, electronic properties, and ultimately, the function of the molecule.
The table below illustrates the concept of heteroatom variation in spirocyclic systems.
| Parent Scaffold | Heteroatom Variation | Resulting Analog | Potential Impact |
| This compound | Sulfur (S) to Oxygen (O) | 1-Oxaspiro[2.5]octane | Altered hydrogen bonding capacity, polarity, and metabolic stability. |
| This compound | Sulfur (S) to Nitrogen (N) | 1-Azaspiro[2.5]octane | Introduction of basicity, altered polarity, and potential for further functionalization at the nitrogen atom. |
| This compound | Introduction of additional heteroatoms | Dithia-, oxathia-, or azathia-spiro[2.5]octane derivatives | Fine-tuning of electronic properties, coordination ability, and biological interactions. |
Such systematic variations are crucial for developing a comprehensive understanding of the structure-activity relationships of this important class of spirocyclic compounds.
Synthetic Strategies for Pharmacophore Development of this compound Remain a Niche Area of Exploration
Despite the growing interest in three-dimensional molecular scaffolds in drug discovery, specific synthetic strategies for the pharmacophore development of this compound are not extensively documented in publicly available scientific literature. While research into analogous spirocyclic systems is prevalent, dedicated studies on the functionalization of the this compound core for medicinal chemistry applications appear to be limited.
The this compound scaffold, featuring a unique fusion of a thiirane (B1199164) (a three-membered sulfur-containing heterocycle) and a cyclohexane ring, presents an intriguing yet challenging template for drug design. The inherent ring strain of the thiirane and the conformational flexibility of the cyclohexane ring offer distinct stereochemical and physicochemical properties that could be exploited for developing novel pharmacophores. However, a comprehensive exploration of its synthetic derivatization for biological screening is yet to be widely reported.
Parallels from Analogous Spirocyclic Systems
Insights into potential synthetic strategies for this compound can be drawn from research on other spiro[2.5]octane and related spirocyclic systems. For instance, studies on 6-azaspiro[2.5]octanes have demonstrated their utility as scaffolds for potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor. The synthetic approaches in these studies often involve the modification of the six-membered ring to optimize interactions with the biological target.
Furthermore, structural and conformational analyses of 1-oxaspiro[2.5]octane derivatives have provided valuable information on the preferred conformations and the influence of substituents on the stereochemistry of the spirocyclic system. Such data is crucial for the rational design of new analogs and for understanding potential structure-activity relationships.
Potential Synthetic Transformations
Hypothetically, synthetic strategies for the pharmacophore development of this compound could involve several key transformations:
Functionalization of the Cyclohexane Ring: Introduction of various functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclohexane moiety would be a primary strategy to explore different pharmacophoric interactions. This could be achieved through classical organic reactions, such as oxidation, reduction, and substitution, on a pre-formed this compound core or by utilizing appropriately substituted cyclohexanone (B45756) precursors in the synthesis of the spirocycle.
Modification of the Thiirane Ring: The reactivity of the thiirane ring offers avenues for further diversification. Ring-opening reactions with various nucleophiles could lead to the formation of thiol-functionalized cyclohexyl derivatives, which can serve as new scaffolds. Additionally, oxidation of the sulfur atom to the corresponding sulfoxide or sulfone would significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. This is exemplified by the existence of this compound 1,1-dioxide, although detailed synthetic methodologies for its functionalization are not readily available.
Research Findings on Related Structures
While direct research on this compound is sparse, the following table summarizes findings on analogous spirocyclic compounds, which may inform future work on the target scaffold.
| Spirocyclic Scaffold | Synthetic Approach | Biological Application/Finding |
| 6-Azaspiro[2.5]octane Derivatives | Optimization of substituents on the azaspirocycle | Potent agonists of the GLP-1 receptor |
| 1-Oxaspiro[2.5]octane Derivatives | Conformational analysis using NMR | Determination of preferred conformations and substituent effects |
| This compound 1,1-dioxide | Existence noted in chemical databases | Limited synthetic and application data available |
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements
A thorough review of the existing scientific literature reveals a striking absence of dedicated research on 1-Thiaspiro[2.5]octane . There are no specific reports detailing its synthesis, characterization, or reactivity. However, the broader field of thiirane (B1199164) and spirocycle synthesis has seen significant progress.
Methodological advancements in the synthesis of thiiranes, the sulfur analogs of epoxides, provide a foundation for potential routes to this compound. chemsrc.com General methods for thiirane synthesis include the reaction of epoxides with a sulfur source like thiourea (B124793). chemsrc.comorganic-chemistry.org Additionally, the development of organocatalytic methods for the synthesis of thiiranes from alkenes presents a modern approach to forming the three-membered sulfur-containing ring. chemsrc.com
In the context of spiro-thiiranes, research has often focused on more complex structures, frequently incorporating other heteroatoms or functional groups. nih.govnih.govnih.gov These studies, while not directly addressing this compound, contribute to a general understanding of the challenges and strategies in constructing spirocyclic systems containing a thiirane moiety.
Identification of Remaining Challenges in Synthesis and Reactivity
The primary and most significant challenge concerning this compound is the complete lack of a reported synthetic protocol. The development of a viable synthetic route is the first and most crucial hurdle to be overcome. Several factors contribute to the challenges in synthesizing spiro-thiiranes in general, which would likely apply to this compound:
Stereoselectivity : The creation of the spirocenter and the three-membered thiirane ring can lead to stereoisomers. Controlling the stereochemistry of the final product is a common challenge in spirocycle synthesis. nih.gov
Ring Strain : The thiirane ring is inherently strained, which can make its formation challenging and the resulting molecule prone to polymerization or other side reactions. acs.org
Sulfur Transfer Reagents : The choice of an effective and selective sulfur donor is critical for the direct episulfidation of an alkene precursor. Many traditional methods suffer from drawbacks such as the formation of byproducts or the occurrence of undesirable side reactions. acs.org
Precursor Availability : A plausible synthetic precursor would be methylenecyclohexane (B74748). While this is a common starting material, its conversion to the corresponding thiirane in good yield and selectivity may not be straightforward.
The reactivity of this compound is also entirely unexplored. Based on the known reactivity of other thiiranes, it is expected to undergo ring-opening reactions with both nucleophiles and electrophiles. osti.gov However, the specific regioselectivity and stereoselectivity of these reactions for this particular spirocyclic system remain to be determined. The influence of the cyclohexane (B81311) ring on the reactivity of the thiirane moiety is another open question.
Prospective Research Avenues and Emerging Applications in Synthetic Chemistry
The significant knowledge gap surrounding this compound presents a number of exciting opportunities for future research.
Prospective Research Avenues:
Development of a Synthetic Route : The most immediate research avenue is the development of a reliable and efficient synthesis of this compound. This could involve the adaptation of known methods for thiirane synthesis, such as the reaction of methylenecyclohexane oxide with a thiourea, or the exploration of novel catalytic systems for the direct sulfur transfer to methylenecyclohexane.
Spectroscopic and Structural Characterization : Once synthesized, a thorough characterization of this compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be essential to understand its structural and electronic properties.
Investigation of Reactivity : A systematic study of the reactivity of this compound with a range of electrophiles and nucleophiles would provide valuable insights into the behavior of this spiro-thiirane system. This would include determining the regioselectivity and stereochemistry of ring-opening reactions.
Computational Studies : Theoretical calculations could be employed to predict the structure, stability, and reactivity of this compound, guiding experimental efforts.
Emerging Applications in Synthetic Chemistry:
While speculative at this stage, the unique structural features of this compound suggest several potential applications:
Building Block in Organic Synthesis : The strained thiirane ring could serve as a reactive handle for the introduction of sulfur-containing functionalities into more complex molecules. Ring-opening reactions could provide access to a variety of substituted cyclohexyl thiols.
Precursor to Novel Polymers : Thiiranes are known to undergo ring-opening polymerization. The polymerization of this compound could lead to novel sulfur-containing polymers with potentially interesting material properties.
Ligand Design : The sulfur atom in the thiirane ring could potentially coordinate to metal centers, suggesting that derivatives of this compound could be explored as ligands in catalysis.
Medicinal Chemistry Scaffolds : Spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures. nih.gov Once methods for its synthesis and functionalization are established, this compound could serve as a novel scaffold for the development of new therapeutic agents.
Q & A
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodological Answer : Combine synthetic chemistry with surface-enhanced Raman spectroscopy (SERS) for real-time reaction monitoring. Collaborate with computational chemists to refine force fields for molecular dynamics simulations. Cross-reference findings with solid-state NMR data for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
